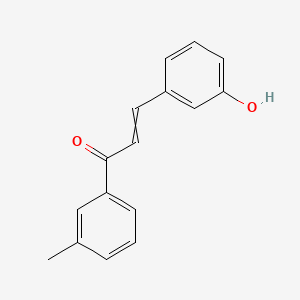
3'-Methyl-3-hydroxy-chalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Methyl-3-hydroxy-chalcone, also known as this compound, is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
Cell Proliferation Inhibition
Research indicates that 3'-methyl-3-hydroxy-chalcone effectively inhibits the proliferation of various human malignant tumor cells. Notably, studies have shown it to be effective against gastric cancer (HGC-27), cervical carcinoma (HeLa), pancreatic cancer (PANC-1), and neuroblastoma (GOTO) cells. The compound appears to disrupt the cell cycle, delaying passage through the S phase and causing arrest in the G0/G1 phase .
Mechanism of Action
The anticancer effects are attributed to its ability to inhibit estrogen binding and alter protein synthesis and phosphorylation patterns, which are critical for cell growth and division. Additionally, it has been shown to suppress skin carcinogenesis in animal models .
Anti-inflammatory Effects
Inhibition of Inflammatory Mediators
this compound exhibits significant anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses .
Case Studies
In vitro studies have demonstrated that the compound can effectively reduce inflammation in various models by inhibiting enzymes involved in inflammatory pathways. For instance, it has shown promising results in assays measuring the inhibition of β-glucuronidase and trypsin .
Antioxidant Activity
Free Radical Scavenging
The compound has demonstrated potent antioxidant activity, which is essential for combating oxidative stress linked to various diseases. In studies assessing DPPH radical scavenging activity, this compound was found to exhibit substantial reducing potential .
Applications in Disease Prevention
Due to its antioxidant properties, this chalcone derivative is being explored for its potential role in preventing diseases associated with oxidative stress, including neurodegenerative disorders and certain cancers .
Summary of Biological Activities
The following table summarizes the key biological activities of this compound:
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
3-(3-hydroxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11,17H,1H3 |
Clave InChI |
GPJXEEMHEDUKIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)O |
Sinónimos |
3'-methyl-3-hydroxychalcone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















